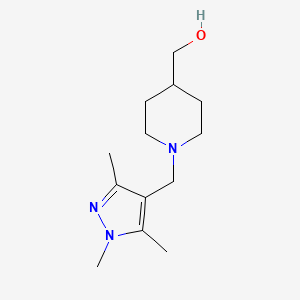

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-12(9-17)5-7-16/h12,17H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXNUDHNHXSSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol is a heterocyclic organic compound characterized by a piperidine ring and a substituted pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C12H22N4O

- Molecular Weight : 222.33 g/mol

- CAS Number : 1018995-63-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction can lead to modulation of biochemical pathways that are crucial for cellular functions.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes. For instance, it has been shown to influence the activity of enzymes related to inflammatory pathways, thereby suggesting potential anti-inflammatory effects .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound's structural similarity to known anticancer agents suggests that it may exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In vitro studies demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), with some derivatives showing enhanced efficacy when combined with doxorubicin, a common chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi:

- A study showed that certain pyrazole derivatives exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , indicating that the presence of the pyrazole ring enhances antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate signaling pathways involved in inflammation:

- Preliminary data suggest that it may reduce the expression of pro-inflammatory cytokines in cell cultures, pointing towards a role in inflammatory disease management .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Properties : The compound has been studied for its potential therapeutic effects, particularly in treating infectious diseases such as leishmaniasis and malaria. Research indicates that it may possess antileishmanial and antimalarial activities by inhibiting specific enzymes involved in the metabolic pathways of these pathogens.

- Enzyme Inhibition : Studies have demonstrated that the compound can inhibit enzymes related to inflammation and metabolism. For instance, it has shown effectiveness in modulating the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- Anticancer Activity : Recent investigations into pyrazole derivatives indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanisms such as apoptosis induction and cell cycle arrest have been observed in related compounds .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable building block for creating novel pharmaceuticals and agrochemicals. For example:

- Synthesis of Advanced Materials : It is utilized in the development of advanced materials due to its reactive sites that can undergo further chemical modifications .

Catalysis

The compound can act as a catalyst or reagent in various organic reactions. Its ability to influence reaction pathways makes it suitable for:

- Catalytic Reactions : It has been employed in catalytic processes to enhance reaction rates and selectivity in organic synthesis .

Case Study 1: Antileishmanial Activity

A study published in Journal of Medicinal Chemistry explored the antileishmanial properties of this compound. The researchers found that it effectively inhibited Leishmania donovani growth in vitro at low micromolar concentrations. The mechanism was attributed to its interaction with key metabolic enzymes within the parasite .

Case Study 2: Enzyme Modulation

Research conducted on the enzyme inhibition profile of this compound revealed its potential as a selective COX inhibitor. In vitro assays indicated that it could significantly reduce prostaglandin E2 levels in activated macrophages, suggesting its applicability in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

| Compound Name | Structural Features | Molecular Weight | Functional Groups | Potential Applications |

|---|---|---|---|---|

| (1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol (Target) | Piperidine with hydroxymethyl (-CH₂OH) at C4; pyrazole linked via -CH₂- to N1 | ~265.36 g/mol* | Hydroxymethyl, pyrazole, tertiary amine | Drug discovery (e.g., GPCR modulation) |

| 2-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine | Piperidine with sulfonyl (-SO₂-) linkage to pyrazole; pyrazine substituent at C4 | 310.10 g/mol | Sulfonyl, pyrazine, tertiary amine | Kinase inhibition, antimicrobial agents |

| 3-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}phenol | Phenol group (-C₆H₄OH) linked via -NH-CH₂- to pyrazole; no piperidine | 231.29 g/mol | Phenol, secondary amine, pyrazole | Antioxidant or enzyme inhibitor |

| E55888 (Dimethyl-{2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl}amine) | Phenyl ring linked to pyrazole via ethyl chain; dimethylamine substituent | ~283.40 g/mol* | Aromatic phenyl, tertiary dimethylamine | Serotonin receptor modulation |

| 4-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | Thienopyrrole-carboxamide core; pyrazole linked via carboxamide | 376.47 g/mol | Carboxamide, thienopyrrole, pyrazole | Anticancer or antiviral research |

*Calculated based on molecular formula.

Key Findings:

Linkage and Solubility: The target compound’s methylene bridge (-CH₂-) between pyrazole and piperidine contrasts with the sulfonyl (-SO₂-) linkage in its pyrazine analog . The hydroxymethyl group in the target compound may confer moderate hydrophilicity, whereas the phenol group in 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}phenol offers stronger acidity (pKa ~10), influencing binding to basic biological targets.

Heterocyclic Diversity: Replacement of piperidine with pyrazine (as in 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine) introduces a nitrogen-rich aromatic ring, likely enhancing π-π stacking interactions in enzyme active sites .

Pharmacological Potential: The tertiary amine in the target compound’s piperidine ring is a common feature in central nervous system (CNS) drugs, suggesting possible blood-brain barrier penetration. In contrast, E55888’s dimethylamine group and phenyl-ethyl chain may favor peripheral receptor interactions . Sulfonamide-linked analogs (e.g., ) are prevalent in kinase inhibitors due to their ability to mimic ATP’s phosphate groups, a property absent in the target compound .

Synthetic Challenges: The discontinuation of the target compound contrasts with the commercial availability of analogs like 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}phenol , implying that steric hindrance from the piperidine-hydroxymethyl group may complicate synthesis or purification.

Preparation Methods

N-Alkylation Approach

- The piperidine nitrogen is alkylated with a halomethyl derivative of the pyrazole (e.g., 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole).

- Base such as cesium carbonate or potassium carbonate is used in polar aprotic solvents like DMF.

- Reaction conditions typically involve heating (e.g., 80°C) for several hours, sometimes under microwave irradiation to enhance reaction rates.

- The product is purified by chromatography or recrystallization.

Reductive Amination Approach

- The piperidine-4-methanol or piperidine-4-amine is reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde.

- Reductive amination is carried out using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This method allows selective formation of the C–N bond linking the pyrazolylmethyl group to the piperidine ring.

- The reaction is typically performed in solvents like dichloromethane or methanol under mild conditions.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or dichloromethane.

- Recrystallization from solvents such as ethanol/water mixtures is also common.

- Characterization includes 1H NMR, 13C NMR, FT-IR, and HRMS to confirm the structure and purity.

Summary of Preparation Steps in Tabular Form

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,3,5-trimethyl-1H-pyrazole | Formylation or hydroxymethylation | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | High | Intermediate for further functionalization |

| 2 | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | Thionyl chloride, reflux in chloroform | 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole chloride | 99 | Halide intermediate for alkylation |

| 3 | Piperidin-4-ylmethanol or piperidine derivative | Base (Cs2CO3/K2CO3), DMF, heat | Alkylation with pyrazolylmethyl halide | Moderate to high | N-alkylation step |

| 4 | Piperidin-4-amine + 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde | Reductive amination (NaBH(OAc)3), solvent | This compound | Moderate | Alternative coupling method |

| 5 | Crude product | Chromatography / recrystallization | Pure target compound | Variable | Purification and isolation |

Research Findings and Notes

- The use of halomethyl pyrazole intermediates allows efficient and selective N-alkylation of piperidine derivatives.

- Microwave-assisted heating can significantly reduce reaction times while maintaining yields.

- Maintaining anhydrous conditions during sulfonylation and alkylation steps prevents hydrolysis and side reactions.

- The compound and related derivatives have been characterized by detailed spectroscopic methods confirming the substitution pattern and purity.

- Biological evaluation of pyrazole-sulfonamide derivatives related to this scaffold has shown promising antiproliferative activity, indicating the relevance of these synthetic methods for drug discovery.

Q & A

Q. Basic

- ¹H/13C NMR : Assigns proton environments (e.g., piperidine CH₂ vs. pyrazole CH₃ groups) and confirms substitution patterns .

- IR spectroscopy : Identifies hydroxyl (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation pathways .

What strategies optimize synthesis in sterically hindered intermediates?

Advanced

Steric hindrance at the piperidine N- or pyrazole C4-position can reduce reactivity. Mitigation approaches:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to 2 hours) while maintaining yield .

- Catalytic systems : Pd/C or Ni catalysts facilitate C-C coupling in congested environments .

- Solvent optimization : Low-viscosity solvents (e.g., THF) improve diffusion rates .

How is SHELXL employed for crystal structure refinement of this compound?

Advanced

SHELXL refines structural models using high-resolution X-ray

How are discrepancies between HPLC purity and spectroscopic data addressed?

Advanced

Contradictions may indicate co-eluting impurities or degradation products. Solutions:

- Orthogonal methods : Combine reverse-phase HPLC with ion-exchange chromatography .

- Spiking experiments : Co-inject suspected impurities (e.g., sulfonamide byproducts ).

- LC-MS : Correlates retention time with mass-to-charge ratios to identify contaminants .

What computational methods predict the compound’s biological activity?

Q. Advanced

- Molecular docking : Screens against GPCRs (e.g., serotonin receptors) using AutoDock Vina .

- QSAR models : Correlates substituent effects (e.g., pyrazole methyl groups) with logP and binding affinity .

- MD simulations : Assesses piperidine ring flexibility in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.